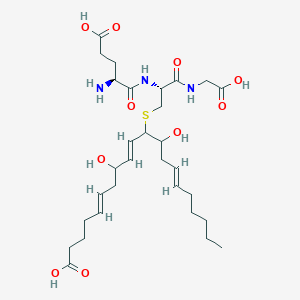

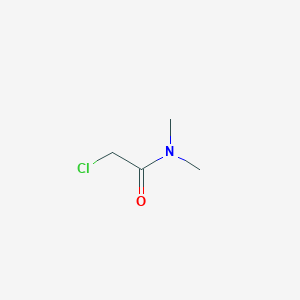

3-甲氧基-5-硝基吡啶-4-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

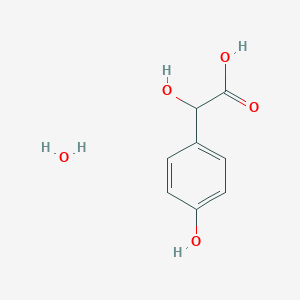

The compound 3-Methoxy-5-nitropyridin-4-amine is a derivative of nitropyridine, which is a class of compounds that have been extensively studied due to their diverse chemical properties and potential applications in various fields, including pharmaceuticals and materials science. The presence of nitro and methoxy groups on the pyridine ring can significantly alter the chemical behavior of these compounds, making them interesting subjects for synthesis and reaction studies.

Synthesis Analysis

The synthesis of nitropyridine derivatives often involves multiple steps, including substitution, nitration, and ammoniation reactions. For instance, the synthesis of 3-methoxy-5,6-diamino-2-nitropyridine from 3,5-dichloropyridine involves these steps and results in a compound with a similar structure to 3-Methoxy-5-nitropyridin-4-amine . Another related compound, 2-amino-3-nitropyridine-6-methoxy, was synthesized from 2,6-dichloropyridine with an overall yield of 60.6%, showcasing the feasibility of obtaining such derivatives . Additionally, 2-Amino-6-methoxy-3-nitropyridine was synthesized using a one-pot method from 2,6-dichloro-3-nitropyridine, which further demonstrates the synthetic accessibility of methoxy-nitropyridine compounds .

Molecular Structure Analysis

X-ray and spectroscopic analyses are crucial for determining the molecular structure of nitropyridine derivatives. For example, the structural features of 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile were studied using X-ray analysis, IR, NMR, and electronic spectroscopy . These techniques provide detailed information about the arrangement of atoms within the molecule and the electronic environment, which is essential for understanding the reactivity and properties of the compound.

Chemical Reactions Analysis

Nitropyridine derivatives undergo various chemical reactions, including rearrangements and nucleophilic substitutions. The study of 2-(5-Nitropyrid-2-yl)-3-(4-substitutedphenyl)aminoisoxazol-5(2H)-ones revealed that these compounds react with triethylamine to give imidazo[1,2-a]pyridines and indoles, depending on the substituents present . Moreover, the nitration of secondary amines with nitropyridine derivatives, such as 4-chloro-5-methoxy-2-nitropyridazin-3-one, has been shown to proceed under mild conditions, yielding N-nitramines .

Physical and Chemical Properties Analysis

The physical and chemical properties of nitropyridine derivatives are influenced by their functional groups. The study of kinetics and mechanisms of reactions involving nitrophenyl thionocarbonates with alicyclic amines provides insights into the reactivity patterns of nitro-substituted compounds . The optical properties of these compounds, such as absorption and fluorescence, are also of interest, as demonstrated by the analysis of 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile, which showed absorption and fluorescence maxima at specific wavelengths .

科学研究应用

合成技术和化学反应

3-甲氧基-5-硝基吡啶-4-胺的主要科学研究应用之一涉及其在各种化学反应中的合成和使用。研究已经探索了通过硝基吡啶的选择性代用亲核氨基化来合成它,展示了一种制备3-或4-取代-2-氨基-5-硝基吡啶的一般方法,产率中等到良好(Bakke, Svensen, & Trevisan, 2001)。此外,研究详细描述了从二氯吡啶经过取代、硝化、氨化和氧化的制备过程,以实现显著的总产率(Fan Kai-qi, 2009)。

反应性和环加成反应

该化合物在环加成反应中的反应性也受到研究,突出了硝基吡啶基异氰酸酯在1,3-二极环加成反应中的潜力。这项研究发现,硝基吡啶基异氰酸酯很容易发生环加成反应,导致四唑酮和取代胺的合成,展示了该化合物在创造各种化学结构方面的多功能性(Holt & Fiksdahl, 2007)。

吡啶的新途径

对硝基吡啶的取代反应的探索揭示了合成2,5-二取代吡啶的新途径,为合成多样的吡啶衍生物提供了见解。这包括通过各种亲核试剂成功地取代磺酸基团,为合成甲氧基、乙氧基和氨基取代吡啶开辟了新的途径,产率高(Bakke & Sletvold, 2003)。

氨基化和硝化过程

还对使用3-甲氧基-5-硝基吡啶-4-胺衍生物对二级胺进行N-硝化进行了重要研究,展示了它在温和条件下产生N-硝基胺的作用。这突显了它在合成硝基化合物和N-氧化物方面的潜力,进一步促进了该化合物在有机合成和化学研究中的多功能性(Park et al., 2003)。

安全和危害

属性

IUPAC Name |

3-methoxy-5-nitropyridin-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O3/c1-12-5-3-8-2-4(6(5)7)9(10)11/h2-3H,1H3,(H2,7,8) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDMJYKJWWPPVPN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CN=C1)[N+](=O)[O-])N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30563739 |

Source

|

| Record name | 3-Methoxy-5-nitropyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30563739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methoxy-5-nitropyridin-4-amine | |

CAS RN |

127356-39-2 |

Source

|

| Record name | 3-Methoxy-5-nitropyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30563739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 7-azabicyclo[2.2.1]hept-2-ene-7-carboxylate](/img/structure/B142986.png)

![(2R,3R,4S,5S,6R)-2-[3-[2-(3,4-dimethoxyphenyl)-7-methoxy-1-benzofuran-5-yl]propoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B142988.png)

![2-[1,2,4]Triazol-1-yl-benzaldehyde](/img/structure/B143020.png)